ethyl-3-methyl-2-hexenoate

Flavor and Fragrance Analytical Chemistry Chiral Separation

Ethyl-3-methyl-2-hexenoate (CAS 15677-00-6; 22210-21-5), also designated as ethyl 3-methylhex-2-enoate (molecular formula C₉H₁₆O₂, MW 156.22 g/mol), is an α,β-unsaturated fatty acid ester belonging to the C9 hexenoate ester class. The compound exists as a mixture of E (trans) and Z (cis) stereoisomers at the C2–C3 double bond, typically encountered in a 3:1 E:Z ratio in commercial preparations.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 15677-00-6; 22210-21-5
Cat. No. B2942689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl-3-methyl-2-hexenoate
CAS15677-00-6; 22210-21-5
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESCCCC(=CC(=O)OCC)C
InChIInChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7+
InChIKeyHDCPOYMRKNZICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl-3-Methyl-2-Hexenoate (CAS 15677-00-6; 22210-21-5): Technical Procurement Overview and Isomer Specification


Ethyl-3-methyl-2-hexenoate (CAS 15677-00-6; 22210-21-5), also designated as ethyl 3-methylhex-2-enoate (molecular formula C₉H₁₆O₂, MW 156.22 g/mol), is an α,β-unsaturated fatty acid ester belonging to the C9 hexenoate ester class [1]. The compound exists as a mixture of E (trans) and Z (cis) stereoisomers at the C2–C3 double bond, typically encountered in a 3:1 E:Z ratio in commercial preparations [2]. Its primary applications reside in the flavor and fragrance industry, where it imparts fruity, green, and apple-like olfactory notes, and it serves as a versatile synthetic intermediate in organic transformations including Michael additions and conjugate reductions [3].

Why Ethyl-3-Methyl-2-Hexenoate Cannot Be Substituted with Generic C9 Unsaturated Esters: Structural Determinants of Olfactory and Functional Differentiation


Generic substitution of ethyl-3-methyl-2-hexenoate with other C9 unsaturated esters (e.g., ethyl 2-hexenoate, ethyl 3-hexenoate, or 5-hexenoic acid ethyl esters) is inadvisable due to structural features that dictate both sensory perception and molecular recognition. The compound's 3-methyl branching and α,β-unsaturation create a specific hydrophobic shape and charge distribution that distinguishes it from homologues and positional isomers [1]. Empirical cross-adaptation studies demonstrate that the ethyl esters of 3-methyl-2-pentenoic acid (EE3M2P) and 3-methyl-2-octenoic acid (EE3M2O)—compounds differing only in chain length—exhibit no significant cross-adaptation with 3-methyl-2-hexenoic acid (3M2H), whereas EE3M2H does [1]. This indicates that olfactory receptor recognition is exquisitely sensitive to chain-length variations of ±1 carbon and to the position of unsaturation, rendering substitution with nominally similar esters functionally non-equivalent in both sensory applications and in studies of odor perception mechanisms [1][2].

Ethyl-3-Methyl-2-Hexenoate: Quantitative Differentiation Evidence Versus Closest Analogs and Isomeric Forms


E/Z Isomer Ratio Specification: Quantitative Impact on Physicochemical Properties

Ethyl-3-methyl-2-hexenoate is commercially supplied as a 3:1 mixture of E and Z stereoisomers at the C2–C3 double bond . The isomer ratio directly influences physical properties including boiling point, solubility, and reactivity due to differential molecular geometries . Chromatographic separation of the isomers yields capacity factors of k' = 3.33 (Z isomer) and k' = 4.33 (E isomer) on a Zorbax Sil column (1% ether/hexane mobile phase), with α = 1.3 resolution, confirming that the isomers are analytically distinct and can be isolated for isomer-specific applications [1]. In contrast, structural isomers such as ethyl 2-hexenoate (CAS 27829-72-7) and ethyl 3-hexenoate (CAS 2396-83-0) lack the 3-methyl branch and exhibit different isomeric populations and volatility profiles .

Flavor and Fragrance Analytical Chemistry Chiral Separation

Asymmetric Cross-Adaptation with 3-Methyl-2-Hexenoic Acid: A Unique Sensory Interaction Not Observed with Homologous Esters

In controlled sensory studies, pre-exposure to ethyl-3-methyl-2-hexenoate (EE3M2H) significantly reduces the perceived intensity of its corresponding acid, 3-methyl-2-hexenoic acid (3M2H), a principal malodor component of human underarm sweat [1]. This cross-adaptation effect is asymmetric: adaptation to EE3M2H decreases the perceived magnitude of 3M2H, but adaptation to 3M2H does not significantly affect the perceived intensity of EE3M2H [1][2]. Crucially, this cross-adaptation is absent for the ethyl esters of the homologues 3-methyl-2-pentenoic acid (EE3M2P, one fewer carbon) and 3-methyl-2-octenoic acid (EE3M20, two additional carbons) — both show no significant cross-adaptation with 3M2H despite equal perceptual similarity ratings [1]. The reduction in perceived odor intensity was approximately 25% following EE3M2H pre-exposure in magnitude estimation experiments .

Olfactory Science Sensory Evaluation Cosmetic Chemistry

Isomer-Specific GC/MS Purity Data: E Isomer ≥99.4% Achievable in Purified Preparations

Chromatographic purification of the 3:1 E/Z mixture via preparative HPLC yields isolated isomers with high purity. GC/MS analysis of the (E)-ethyl-3-methyl-2-hexenoate fraction indicated 99.4% in the E,SZ form with 0.6% in the E,SE form [1]. The (Z)-ethyl-3-methyl-2-hexenoate fraction contained 93.4% in the Z,SZ form, with 5.4% of the closely eluting exo compound ethyl-3-methylidene-hexanoic ester and 1.2% free acid, requiring an additional chromatographic cleanup step to achieve 94% Z isomer purity [2]. This isomer-specific purity characterization exceeds the typical reporting for generic unsaturated esters such as ethyl 2-hexenoate, where isomer purity specifications are often undefined in commercial offerings .

Analytical Chemistry Quality Control Synthetic Chemistry

Physicochemical Property Differentiation: Boiling Point and Vapor Pressure Compared to Positional Isomers

The 3-methyl branch in ethyl-3-methyl-2-hexenoate alters its volatility relative to unbranched unsaturated C9 esters. Ethyl-3-methyl-2-hexenoate exhibits a predicted boiling point of 193.7 ± 9.0 °C at 760 mmHg and a vapor pressure of 0.5 ± 0.4 mmHg at 25 °C [1]. In comparison, ethyl 3-hexenoate (CAS 2396-83-0), a positional isomer lacking the 3-methyl group, has a reported boiling point of 63–64 °C at 1600 Pa (approximately 12 mmHg), which extrapolates to a substantially lower atmospheric boiling point . Ethyl 2-hexenoate (CAS 27829-72-7) similarly lacks the methyl branch and exhibits distinct volatility characteristics .

Physical Chemistry Formulation Science Volatility Control

Ethyl-3-Methyl-2-Hexenoate: Evidence-Backed Procurement Scenarios for Scientific and Industrial Applications


Body Odor Malodor Masking and Deodorant Formulation Research

The asymmetric cross-adaptation between ethyl-3-methyl-2-hexenoate (EE3M2H) and 3-methyl-2-hexenoic acid (3M2H) — documented as a significant reduction in perceived 3M2H odor intensity following EE3M2H pre-exposure — positions this compound uniquely for investigations into malodor counteraction and deodorant active development [1][2]. The absence of cross-adaptation with homologous esters EE3M2P and EE3M20 confirms that this functional property is chain-length specific and cannot be replicated with structurally similar alternatives [1].

Isomer-Specific Olfactory Receptor Mapping and Structure–Odor Relationship Studies

The availability of chromatographically resolved E and Z isomers with documented purity (E isomer ≥99.4%, Z isomer ≥94%) enables rigorous structure–odor relationship investigations [3]. The capacity factors (k' Z = 3.33, k' E = 4.33) and resolution factor (α = 1.3) provide validated chromatographic parameters for isomer isolation and analytical method development [3]. These isomer-defined preparations are essential for olfactory receptor deorphanization studies requiring stereochemically pure stimuli.

Fruity/Green Flavor Formulation Requiring Defined Volatility and Release Profiles

Ethyl-3-methyl-2-hexenoate imparts fresh, apple-like and green fruity notes . Its predicted boiling point of 193.7 ± 9.0 °C and vapor pressure of 0.5 ± 0.4 mmHg at 25 °C [4] differentiate it from lower-boiling unbranched C9 esters such as ethyl 3-hexenoate, influencing headspace concentration and flavor release kinetics in food and beverage applications. Procurement of material with a defined 3:1 E:Z isomeric composition ensures batch-to-batch sensory consistency .

Synthetic Intermediate for α,β-Unsaturated Ester Transformations

The α,β-unsaturated ester structure of ethyl-3-methyl-2-hexenoate serves as a reactive scaffold for Michael additions, conjugate reductions, and other transformations in organic synthesis . The 3-methyl branch introduces steric influence on reaction regioselectivity and diastereoselectivity compared to unbranched analogs such as ethyl 2-hexenoate. Material certified with 95% minimum purity meets synthetic application requirements, with isomer-resolved material available for stereochemically demanding syntheses [3].

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